Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity
Overview
Description
Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity is a photodegradation product of Atorvastatin . It is a cyclic impurity of Atorvastatin . The molecular formula is C33 H34 F N2 O7 . Na and the molecular weight is 612.62 .
Physical And Chemical Properties Analysis
Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity is a solid substance . It has a molecular weight of 612.62 . The compound should be stored at -20° C .Scientific Research Applications
Metabolic Pathways and Excretion
Atorvastatin, recognized for its cholesterol-lowering properties, undergoes extensive metabolism, primarily through the beta-oxidation pathway. Studies in mice have revealed that peak plasma concentrations of Atorvastatin and its derivatives occur about 1 hour post-dose, with feces being the major route of elimination for the derived radioactivity. These metabolic pathways involve hydroxylated, beta-oxidized, and unsaturated derivatives of Atorvastatin, providing insights into its biotransformation and excretion mechanisms (Black, Sinz, Hayes, & Woolf, 1998).
Vascular and Cardiovascular Implications
Research has highlighted Atorvastatin's potential in mitigating arsenic-induced vascular dysfunction and inflammation in rats. The substance is shown to restore endothelial function, improve nitric oxide signaling, and reduce the production of pro-inflammatory mediators and cell adhesion molecules, suggesting its therapeutic potential in vascular-related health conditions (Kesavan et al., 2014).
Neuroprotective and Antidepressant Effects
Atorvastatin has been spotlighted for its neuroprotective qualities and potential antidepressant effects. Studies in mice indicate that its antidepressant-like effect is serotonergic system-dependent, suggesting its utility in treating disorders associated with serotonergic dysregulation (Ludka et al., 2014).
Drug Delivery Enhancements
Nanostructured lipid carriers (NLCs) loaded with Atorvastatin have been developed to improve its oral bioavailability and bypass hepatic effects. This innovative approach has demonstrated significant enhancement in the drug's solubility, stability, and in vivo performance, marking a leap in the method of its delivery and efficacy (Elmowafy et al., 2017).
Stroke Recovery and Brain Plasticity
Atorvastatin has shown promise in stroke recovery by promoting brain plasticity. The substance enhances functional outcomes after stroke by inducing vascular endothelial growth factor, cyclic guanosine monophosphate, angiogenesis, endogenous cell proliferation, neurogenesis, and synaptic protein, suggesting its role in neurorestorative activities post-stroke (Chen et al., 2003).
properties
IUPAC Name |
4-[1-(4-fluorophenyl)-5-hydroxy-2-phenyl-4-(phenylcarbamoyl)-5-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O7/c1-21(2)32(41)31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)33(23-13-15-24(34)16-14-23)36(32)18-17-27(42-33)19-26(37)20-28(38)39/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZMCOIMLLJPJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2(C(O2)(C3(N1CCC(O3)CC(CC(=O)O)O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atorvastatin Cyclic (Fluorophenyl) Impurity |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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